3-Bromobenzyl-(3,5-dichlorophenyl)ether
Description
3-Bromobenzyl-(3,5-dichlorophenyl)ether (CAS: 902837-58-5) is a halogenated aromatic ether characterized by a benzyl group substituted with a bromine atom at the 3-position and a 3,5-dichlorophenyl group linked via an ether bond. This compound falls into the category of diaryl ethers, which are notable for their applications in organic synthesis, agrochemicals, and pharmaceuticals. Structural analysis reveals that the bromine and chlorine substituents contribute to its electronic and steric properties, influencing reactivity and intermolecular interactions. According to available data, this compound has been discontinued commercially, likely due to niche applications or synthesis challenges .
Properties
IUPAC Name |
1-[(3-bromophenyl)methoxy]-3,5-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-3-1-2-9(4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSMKRJSOBEKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzyl-(3,5-dichlorophenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 3,5-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as alcohols or ketones.
- Reduced products like benzyl derivatives.
Scientific Research Applications
Chemistry: 3-Bromobenzyl-(3,5-dichlorophenyl)ether is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its use in drug development and medicinal chemistry.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the design of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(3,5-dichlorophenyl)ether and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-Bromobenzyl-(3,5-dichlorophenyl)ether, we compare it with four structurally related halogenated ethers (Table 1). Key parameters include substituent patterns, molecular weights, and synthetic or commercial relevance.
Table 1: Comparative Analysis of Halogenated Ethers
*Molecular weights estimated based on structural formulas.
Key Observations:
Substituent Effects: The target compound features dual halogenation (Br and Cl), enhancing its electron-withdrawing character compared to non-halogenated analogs like 3-Bromobenzyl cyclohexyl ether. This property may influence its reactivity in nucleophilic substitutions or catalytic reactions .
This suggests that similar methods (e.g., Williamson ether synthesis) could apply to the target compound.
Commercial and Practical Considerations: The discontinuation of this compound contrasts with the availability of simpler analogs like 3-Bromobenzyl cyclohexyl ether, which may reflect differences in demand or regulatory constraints .
Biological Activity
3-Bromobenzyl-(3,5-dichlorophenyl)ether is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological effects of this compound, drawing on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the following synthetic routes:
- Suzuki-Miyaura Coupling Reaction : This method is commonly used for forming carbon-carbon bonds and can yield high purity and yield for the compound.
- Nucleophilic Substitution Reactions : These reactions can replace the bromine atom in the compound with various nucleophiles, enhancing its chemical diversity.
The characterization of this compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
The biological activity of this compound is attributed to its interaction with various molecular targets. The bromobenzyl group may participate in electrophilic aromatic substitution reactions, while the dichlorophenyl moiety enhances lipophilicity and membrane permeability. These properties allow the compound to modulate biological pathways effectively.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating potent activity.
- Mechanistic Insights : Research suggests that it induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
Antimicrobial Properties
In addition to anticancer effects, this compound has been evaluated for antimicrobial activity. Studies have shown that it exhibits:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be low, indicating strong antimicrobial potential.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that analogs of this compound showed enhanced anticancer activity compared to their non-brominated counterparts. The study highlighted the importance of halogen substituents in increasing potency against cancer cells .
- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties revealed that derivatives of this compound possess significant activity against resistant strains of bacteria, making them potential candidates for developing new antibiotics .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
